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Compound of Interest

Ethyl 4-Chloro-1-
Compound Name:

piperidinecarboxylate

Cat. No.: B586631

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Ethyl 4-
Chloro-1-piperidinecarboxylate. Due to the limited availability of direct experimental data for
this specific compound, this guide leverages comprehensive data from its parent compound,
Ethyl 4-piperidinecarboxylate, and established principles of spectroscopy to predict the spectral
characteristics of the chloro-derivative. This approach offers valuable insights for the
identification, characterization, and quality control of Ethyl 4-Chloro-1-piperidinecarboxylate
in research and development settings.

Chemical Structure

The chemical structure of Ethyl 4-Chloro-1-piperidinecarboxylate is presented below. The
piperidine ring is substituted at the 1-position with an ethoxycarbonyl group and at the 4-
position with a chlorine atom.
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Caption: Chemical structure of Ethyl 4-Chloro-1-piperidinecarboxylate.

Spectroscopic Data

The following tables summarize the experimental spectroscopic data for the parent compound,
Ethyl 4-piperidinecarboxylate, and the predicted data for Ethyl 4-Chloro-1-
piperidinecarboxylate.

1H NMR Spectroscopy

Table 1: 1H NMR Spectroscopic Data
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Ethyl 4-
piperidinecarboxylat

Predicted Ethyl 4-
Chloro-1-

Assignment e (CDCI3, 400 MHz)  piperidinecarboxylat ~ Predicted Multiplicity
Chemical Shift (3, e Chemical Shift (8,
ppm)[1] ppm)

O-CH2-CH3 412 ~4.1-4.2 Quartet (q)

N-CH2 (axial) 3.07 ~3.1-3.3 Multiplet (m)

N-CH2 (equatorial) 2.61 ~2.7-2.9 Multiplet (m)

CH (at C4) 2.38 ~4.0-4.5 Multiplet (m)

CH2 (at C3, C5) 1.94-1.78, 1.59 ~2.0-2.4,~1.7-1.9 Multiplet (m)

O-CH2-CH3 1.24 ~1.2-1.3 Triplet (t)

Rationale for Prediction: The introduction of an electronegative chlorine atom at the C4 position

Is expected to induce a significant downfield shift for the proton attached to C4. The adjacent

protons on C3 and C5 will also experience a smaller downfield shift. The protons on the ethyl

group and the N-CH2 groups are expected to be minimally affected.

13C NMR Spectroscopy

Table 2: 13C NMR Spectroscopic Data

Ethyl 4-piperidinecarboxylate

Predicted Ethyl 4-Chloro-1-

Assignment (CDCI3) Chemical Shift (3, piperidinecarboxylate
ppm) Chemical Shift (8, ppm)

C=0 ~175 ~174-176

O-CH2-CH3 ~60 ~60-61

N-CH2 (C2, C6) ~44 ~42-45

CH (C4) ~41 ~55-65

CH2 (C3, C5) ~28 ~35-40

O-CH2-CH3 ~14 ~14
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Rationale for Prediction: The carbon atom directly bonded to the chlorine (C4) will experience a

significant downfield shift due to the deshielding effect of the halogen. The adjacent carbons

(C3 and C5) will also be shifted downfield, but to a lesser extent. The carbonyl carbon and the

carbons of the ethyl group are expected to show minimal changes in their chemical shifts.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Ethyl 4-
_ piperidinecarboxylat
Functional Group .
e Characteristic

Absorption (cm-1)

Predicted Ethyl 4-
Chloro-1-
piperidinecarboxylat
e Characteristic
Absorption (cm-1)

Vibrational Mode

C=0 (Ester) ~1730 ~1730-1740 Stretch
C-O (Ester) ~1200-1250 ~1200-1250 Stretch
C-N (Amine) ~1100-1200 ~1100-1200 Stretch
C-H (Aliphatic) ~2850-2980 ~2850-2980 Stretch
C-Cl Not Present ~600-800 Stretch

Rationale for Prediction: The IR spectrum of Ethyl 4-Chloro-1-piperidinecarboxylate is

expected to be very similar to that of its parent compound, with the key difference being the

appearance of a new absorption band in the fingerprint region corresponding to the C-Cl

stretching vibration. This band is typically observed in the range of 600-800 cm-1.[2]

Mass Spectrometry

Table 4: Mass Spectrometry Data
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Predicted Ethyl 4-
Ethyl 4-
T Chloro-1-
lon piperidinecarboxylat S Notes
piperidinecarboxylat
e (m/2)[3]

e (m/z)

Molecular ion peak.
The presence of
chlorine will result in
an M+2 peak with an
[M]+ 157 191, 193 intensity of
approximately one-
third of the M+ peak
due to the natural
abundance of the

37Cl isotope.

Loss of the ethoxy

group.

[M-OC2H5]+ 112 146, 148

Loss of the entire
[M-COOC2H5]+ 84 118, 120
ethoxycarbonyl group.

Rationale for Prediction: The mass spectrum of Ethyl 4-Chloro-1-piperidinecarboxylate will
be characterized by the isotopic signature of chlorine. The molecular ion peak will appear as a
pair of peaks ([M]+ and [M+2]+) with a relative intensity ratio of approximately 3:1.[4] The
fragmentation pattern is expected to be similar to the parent compound, involving the loss of
the ethoxy and ethoxycarbonyl groups, with the chlorine isotope pattern being retained in the
chlorine-containing fragments.

Experimental Protocols

As specific experimental protocols for the spectroscopic analysis of Ethyl 4-Chloro-1-
piperidinecarboxylate are not readily available, the following general methodologies are
provided as a reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C1126096&Units=SI&Mask=200
https://www.benchchem.com/product/b586631?utm_src=pdf-body
https://m.youtube.com/watch?v=_KAoS_UF22E
https://www.benchchem.com/product/b586631?utm_src=pdf-body
https://www.benchchem.com/product/b586631?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b586631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

A sample of Ethyl 4-Chloro-1-piperidinecarboxylate (typically 5-10 mg) is dissolved in an
appropriate deuterated solvent (e.g., CDCI3, DMSO-d6) in a standard 5 mm NMR tube. 1H and
13C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. Chemical
shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal
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Caption: General workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

The IR spectrum of Ethyl 4-Chloro-1-piperidinecarboxylate can be obtained using an
Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR)
spectrometer. A small amount of the neat liquid sample is placed directly on the ATR crystal.
The spectrum is typically recorded over the range of 4000-400 cm-1.
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Mass Spectrometry

Mass spectral analysis is performed using a mass spectrometer, often coupled with a gas
chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI),
the sample is vaporized and bombarded with a high-energy electron beam, causing ionization
and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z)
and detected.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of
Ethyl 4-Chloro-1-piperidinecarboxylate. By combining experimental data from the parent
compound with established spectroscopic principles, we have predicted the key features of its
1H NMR, 13C NMR, IR, and mass spectra. These predictions offer a valuable starting point for
the analysis and characterization of this compound in various scientific applications.
Experimental verification of these predicted spectral data is encouraged to further refine our
understanding of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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